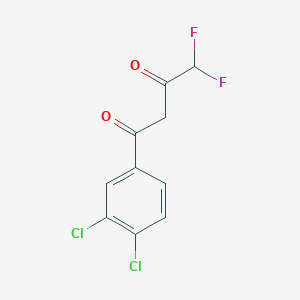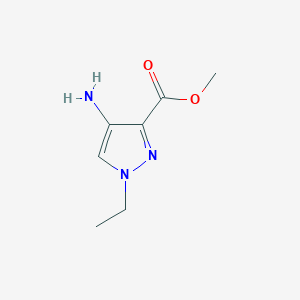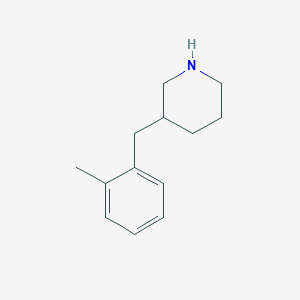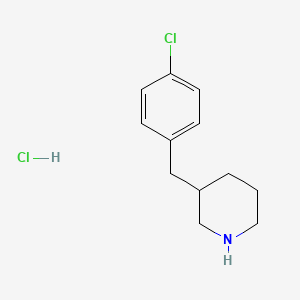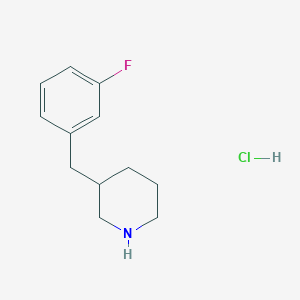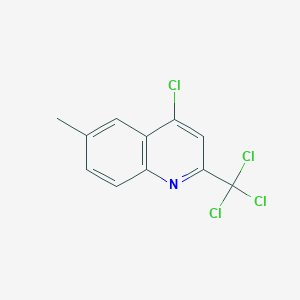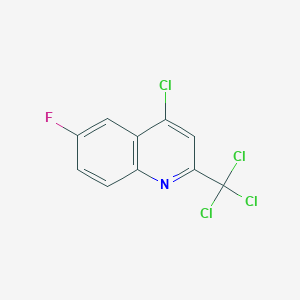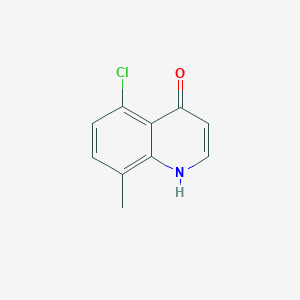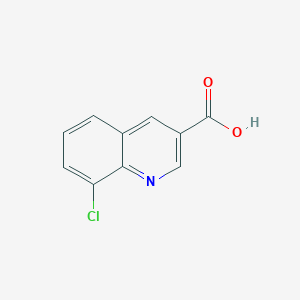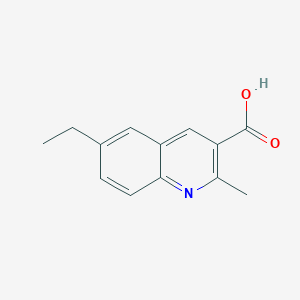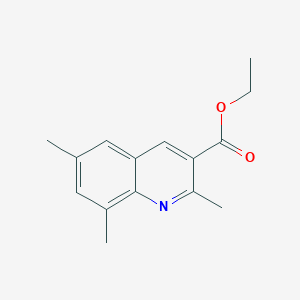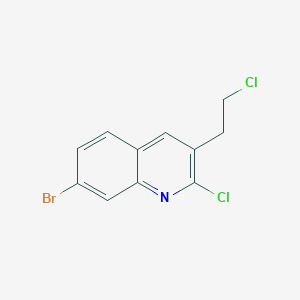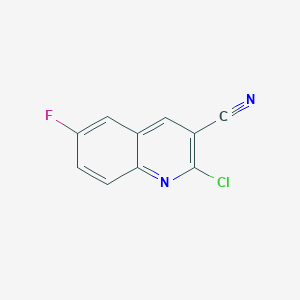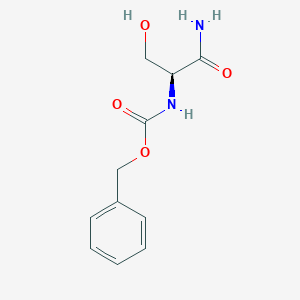
(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate” is a chemical compound with the molecular formula C11H14N2O4 . It is used in various scientific research and organic synthesis .
Molecular Structure Analysis
The molecular structure of “(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI code for this compound is “InChI=1S/C11H14N2O4/c12-10(15)9(6-14)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H,13,16)/t9-/m0/s1” and the InChIKey is "NGEWHDOZPGSSLG-VIFPVBQESA-N" .
Physical And Chemical Properties Analysis
“(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate” has a molecular weight of 238.24 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are 238.09535693 g/mol . The compound has a XLogP3-AA value of -0.3 .
Applications De Recherche Scientifique
1. Antimitotic Agents
(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate isomers have been studied in the context of antimitotic agents. The S-isomer has been found to be more potent than the R-isomer in several biological systems. This potency variation between isomers has implications in the development of antimitotic drugs (Temple & Rener, 1992).
2. Hydro-Lipophilic Properties
The hydro-lipophilic properties of fluorinated benzyl carbamates, including variants of (S)-Benzyl carbamate, have been investigated for their anticholinesterase and anti-inflammatory activity. Such properties are crucial in determining the biological activity of compounds (Jankech et al., 2020).
3. Cholinesterase Inhibition
Benzene-based carbamates, closely related to (S)-Benzyl carbamates, have been synthesized and tested for their ability to inhibit acetyl- and butyrylcholinesterase enzymes. This research is significant for understanding how such compounds can be used in treating conditions like Alzheimer's disease (Bąk et al., 2019).
4. Mass Spectrometry in Synthesis
The use of benzyl carbamate in Mannich-type condensation reactions has been explored, with applications in synthesizing various phosphonic derivatives. This is pivotal in the study of mass spectrometric fragmentations of these compounds (Cai et al., 2007).
5. Catalytic Applications
(S)-Benzyl carbamate derivatives have been used in Au(I)-catalyzed intramolecular hydroamination, demonstrating their utility in the formation of complex heterocycles. This research aids in understanding catalytic processes in organic synthesis (Zhang et al., 2006).
6. Antitubercular Agents
Derivatives of (S)-Benzyl carbamate, specifically (3-benzyl-5-hydroxyphenyl)carbamates, have shown good inhibitory activity against various strains of M. tuberculosis. This opens up avenues for developing new antitubercular agents (Cheng et al., 2019).
7. LSD1 Inhibition for Cell Studies
(S)-Benzyl carbamate derivatives have been synthesized and tested for their inhibition of LSD1, an enzyme implicated in cancer and other diseases. This research is significant for understanding how these compounds can be used in cell studies and potentially in therapy (Valente et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c12-10(15)9(6-14)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H,13,16)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEWHDOZPGSSLG-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561262 |
Source


|
| Record name | Benzyl [(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate | |
CAS RN |
70897-15-3 |
Source


|
| Record name | Benzyl [(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

